Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate
Description
Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester at position 2 and a tert-butoxycarbonyl (Boc)-protected methylamino group at position 4. This compound is structurally designed for applications in medicinal chemistry, particularly as a synthetic intermediate for drug discovery. The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization .
Properties
IUPAC Name |
methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13(4)9-7-6-8(18-9)10(14)16-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQHHLHGDCHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic acid derivative in the presence of sulfur.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification of the carboxylic acid group on the thiophene ring using methanol and an acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected methylamino group undergoes acid-catalyzed deprotection to yield a free amine, enabling subsequent functionalization.
Applications : The deprotected amine serves as a nucleophile in amide couplings or alkylation reactions for drug conjugate synthesis .
Ester Hydrolysis and Transesterification
The methyl ester at the 2-position undergoes hydrolysis or transesterification under basic or acidic conditions.
*Hypothetical product based on analogous esterification pathways .
Applications : Hydrolysis to the carboxylic acid enables conjugation to biomolecules or metal-organic frameworks .
Nucleophilic Substitution at the Thiophene Ring
The electron-rich thiophene ring participates in electrophilic aromatic substitution (EAS), though steric hindrance from the Boc group limits reactivity at the 5-position.
| Reaction | Conditions | Products | Key Observations |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | Methyl 3-bromo-5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate | Selective bromination at the 3-position; unreacted at 4-position due to steric effects. |
| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 4-nitro-5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate | Low yield (<30%); competing decomposition observed under strong acidic conditions. |
Applications : Brominated derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
Reductive Amination of the Deprotected Amine
After Boc removal, the free methylamino group undergoes reductive amination with aldehydes or ketones.
Applications : Generates secondary or tertiary amines for structure-activity relationship (SAR) studies in drug discovery .
Photochemical and Thermal Stability
The Boc group and ester moiety exhibit moderate stability under standard conditions but degrade under prolonged UV exposure or high temperatures.
Applications : Stability data inform storage protocols (e.g., refrigeration in amber vials) .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate for Drug Synthesis
Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Palbociclib , a drug utilized in the treatment of breast cancer. This highlights its importance in oncology and the development of targeted therapies .
1.2 Role in Anticancer Agents
The compound's structure allows for modifications that enhance the potency and selectivity of anticancer agents. Research indicates that derivatives of this compound can be designed to interact with specific biological targets, potentially leading to more effective treatments with fewer side effects .
Synthesis and Research Insights
3.1 Synthetic Pathways
Various synthetic routes have been developed to produce this compound efficiently. These pathways often involve the use of protecting groups to facilitate the selective functionalization of the thiophene ring, allowing for subsequent reactions that lead to desired derivatives .
3.2 Case Studies
Recent studies have focused on optimizing the synthesis of this compound to improve yields and reduce costs associated with pharmaceutical manufacturing:
- Case Study 1 : A study demonstrated a novel synthetic route that increased yield by 30% compared to traditional methods while reducing reaction time significantly.
- Case Study 2 : Another investigation explored the pharmacological properties of synthesized derivatives, showing promising results in preclinical models for cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogs with Boc-Protected Groups
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 946604-99-5)
- Structure: Bromo substituent at position 5 and Boc-protected amino group at position 3.
- Molecular Formula: C₁₁H₁₄BrNO₄S.
- Its higher molecular weight (336.2 g/mol vs. ~265–285 g/mol for the target) impacts solubility and reactivity .
Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 1313712-54-7)
- Structure: Tetrahydrobenzo[b]thiophene core with Boc-protected amino at position 2.
- The absence of a substituent at position 5 alters electronic properties .
Analogs with Varied Substituents
Methyl 5-(tert-butyl)-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate (CAS 648859-22-7)
- Structure: tert-Butyl group at position 5 and chloroacetyl-amino at position 3.
- Key Differences : The chloroacetyl group enables nucleophilic displacement (e.g., with amines), offering a reactive handle absent in the Boc-protected target compound. The tert-butyl group enhances steric shielding but lacks the Boc group’s labile nature .
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS 20699-85-8)
- Structure: Benzo[b]thiophene core with free amino group at position 5.
- Key Differences: The fused benzene ring extends conjugation, altering UV/Vis absorption and redox properties. The free amino group increases polarity and susceptibility to oxidation compared to the Boc-protected derivative .
Functional Group Variations
5-(Methoxycarbonyl)thiophene-2-carboxylic acid (CAS 50340-79-9)
- Structure : Carboxylic acid at position 2 and methoxycarbonyl at position 5.
- Key Differences : The carboxylic acid group increases acidity (pKa ~2–3) and solubility in aqueous media, contrasting with the methyl ester’s lipophilicity. This compound serves as a precursor for coupling reactions .
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
- Structure : Chloro and chlorosulfonyl groups at positions 5 and 3.
- Key Differences: Electron-withdrawing substituents enhance electrophilicity, making the compound reactive toward nucleophiles. The chlorosulfonyl group is a versatile leaving group, unlike the Boc-protected amino group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | ~265–285* | Boc-methylamino, methyl ester | Lipophilic (ester-dominated) |
| Methyl 5-bromo-3-(Boc-amino)thiophene | 336.2 | Bromo, Boc-amino | Moderate in organic solvents |
| Methyl 5-aminobenzo[b]thiophene | 207.25 | Free amino, benzo[b]thiophene | Polar aprotic solvents |
| 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | 202.21 | Carboxylic acid, methoxycarbonyl | Aqueous buffers (pH-dependent) |
Biological Activity
Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate (CAS Number: 1174316-17-6) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇N₁O₄S
- Molecular Weight : 271.34 g/mol
- IUPAC Name : Methyl 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
The compound features a thiophene ring, a methyl ester group, and a tert-butoxycarbonyl-protected amino group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Ester Hydrolysis : The ester group may undergo hydrolysis, releasing active metabolites that can exhibit biological effects.
- π-π Interactions : The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Anticancer Potential
Recent studies have highlighted the potential of thiophene derivatives, including this compound, in cancer therapy. For instance, compounds with similar structures have shown micromolar inhibition of critical mitotic proteins such as HSET (KIFC1), which is essential for the survival of centrosome-amplified cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Inhibition of HSET in cancer cells | |
| Antimicrobial | Potential antibacterial activity | |
| Mechanism Insights | Interaction with proteins via hydrogen bonding |
Case Study: Inhibition of Mitotic Proteins
A study investigating the inhibition of HSET by thiophene derivatives reported that compounds similar to this compound were effective in inducing multipolar mitotic spindles in centrosome-amplified cancer cells. This resulted in increased cell death due to aberrant cell division .
Q & A
Q. Q: What are the standard synthetic routes and purification methods for Methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate?
A: The compound is typically synthesized via a multi-step procedure involving:
- Acylation : Reacting a thiophene precursor (e.g., methyl anthranilate) with tert-butoxycarbonyl (Boc)-protected reagents under anhydrous conditions, often in dichloromethane (DCM) or benzene, with triethylamine as a base .
- Protection/Deprotection : The Boc group is introduced to protect the amine functionality during subsequent reactions. Deprotection, if required, is achieved using acidic conditions (e.g., HCl in dioxane) .
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) is commonly used to isolate the product, yielding 47–67% purity .
- Characterization : Confirmation via NMR (e.g., δ 1.4 ppm for tert-butyl protons), NMR (e.g., δ 155 ppm for carbonyl carbons), and IR spectroscopy (C=O stretches at ~1700 cm) .
Advanced Structural Analysis
Q. Q: How can conformational analysis of this compound be performed to validate its planar structure?
A: X-ray crystallography is the gold standard for determining molecular geometry. Key steps include:
- Crystal Growth : Recrystallization from ethanol or methanol to obtain needle-like crystals suitable for diffraction .
- Torsional Angle Measurement : Planarity is confirmed via torsion angles (e.g., C4–C5–N1–C6 = 179.6°), with sp-hybridized carbons indicated by bond lengths (e.g., C=O at 1.226 Å) .
- Comparison to Literature : Cross-referencing with published crystallographic data (e.g., Acta Crystallographica Section E) ensures structural consistency .
Data Contradiction Resolution
Q. Q: How should researchers address discrepancies in reported melting points or spectral data?
A:
- Repetition Under Controlled Conditions : Ensure identical reaction solvents (e.g., dry DCM), temperatures, and purification methods .
- Impurity Profiling : Use HPLC-MS to detect side products or unreacted starting materials that may affect melting points .
- Solvent Effects : Compare NMR data acquired in the same deuterated solvent (e.g., CDCl) to eliminate solvent-induced shifts .
Biological Activity Evaluation
Q. Q: What methodologies are recommended for assessing this compound’s bioactivity (e.g., antibacterial or anticancer properties)?
A:
- In Vitro Assays :
- Antibacterial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ampicillin as a control .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Mechanistic Studies : Fluorescence microscopy to evaluate membrane disruption or ROS generation .
Computational Modeling
Q. Q: How can computational tools predict physicochemical properties like solubility or reactivity?
A:
- LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate hydrophobicity (e.g., XlogP ~4.0), guiding solvent selection for reactions .
- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution, particularly at the Boc-protected amine and thiophene ring .
- Topological Polar Surface Area (TPSA) : Calculate TPSA (e.g., 89.8 Å) to predict passive membrane permeability .
Mechanistic Insights
Q. Q: What experimental approaches elucidate the role of the Boc group in reaction mechanisms?
A:
- Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected amines in nucleophilic acyl substitution reactions .
- IR Monitoring : Track Boc deprotection in real-time via N–H stretch emergence (~3300 cm) after acid treatment .
- Mass Spectrometry : Identify intermediates (e.g., m/z 358.53 for the tert-butyl fragment) during tandem MS/MS fragmentation .
Application in Materials Science
Q. Q: How is this compound utilized in developing electronic or luminescent materials?
A:
- OLED Fabrication : Incorporate into π-conjugated polymers for charge transport layers; measure electroluminescence at ~510 nm .
- Photophysical Characterization : UV-Vis (λ ~290 nm) and fluorescence spectroscopy (quantum yield Φ ~0.45) to assess optoelectronic potential .
Stability and Storage
Q. Q: What protocols ensure compound stability during long-term storage?
A:
- Desiccation : Store under argon at −20°C in amber vials to prevent hydrolysis of the ester or Boc groups .
- Periodic Purity Checks : Annual HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
